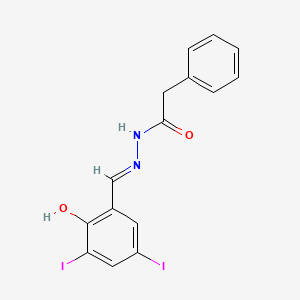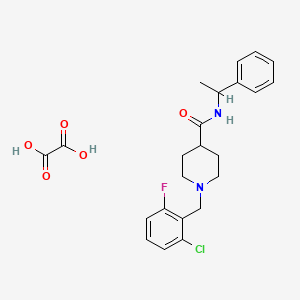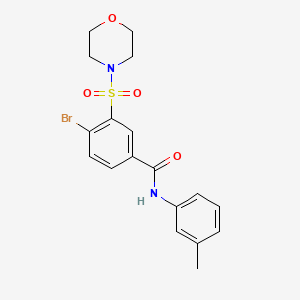
N'-(2-hydroxy-3,5-diiodobenzylidene)-2-phenylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-hydroxy-3,5-diiodobenzylidene)-2-phenylacetohydrazide, commonly known as HIBA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HIBA is a yellowish powder that is soluble in organic solvents and has a molecular weight of 502.2 g/mol.
科学的研究の応用
HIBA has been extensively studied for its potential applications in scientific research. One of the most promising applications of HIBA is in the field of cancer research. HIBA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. HIBA has also been studied for its potential use as an antibacterial and antifungal agent.
作用機序
The mechanism of action of HIBA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and proliferation. HIBA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. HIBA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
HIBA has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, HIBA has been shown to have antioxidant and anti-inflammatory effects. HIBA has also been shown to modulate the immune system, potentially making it useful for the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of HIBA for lab experiments is its low toxicity. HIBA has been shown to have low cytotoxicity in vitro, making it a safe compound to work with in the lab. However, one limitation of HIBA is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on HIBA. One area of interest is the development of HIBA-based cancer treatments. Researchers are currently investigating the potential of HIBA as a therapeutic agent for various types of cancer, including breast cancer and leukemia. Another area of interest is the development of HIBA-based antimicrobial agents. HIBA has been shown to have antibacterial and antifungal properties, and researchers are exploring the potential of HIBA as a new class of antibiotics. Finally, researchers are also investigating the potential of HIBA as a modulator of the immune system, which could have implications for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Conclusion:
In conclusion, HIBA is a promising compound with a range of potential applications in scientific research. Its low toxicity, anticancer properties, and potential as an antimicrobial and immune modulator make it an attractive candidate for further study. While there are some limitations to working with HIBA, its potential benefits make it a compound worth exploring further.
合成法
The synthesis of HIBA involves the condensation of 2-hydroxy-3,5-diiodobenzaldehyde and 2-phenylaceto hydrazide in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol at room temperature. The resulting product is then purified using column chromatography to obtain pure HIBA.
特性
IUPAC Name |
N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2N2O2/c16-12-7-11(15(21)13(17)8-12)9-18-19-14(20)6-10-4-2-1-3-5-10/h1-5,7-9,21H,6H2,(H,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIARGQWSSPXGW-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=C(C(=CC(=C2)I)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6104879.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6104884.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6104887.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide](/img/structure/B6104889.png)
![N-allyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6104891.png)

![4-(1H-imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6104921.png)

![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6104933.png)
![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6104937.png)
![2-{1-(2-fluorobenzyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6104948.png)

![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1-(3-pyridinylmethyl)-1H-pyrazol-5-amine](/img/structure/B6104958.png)